N'-[(2Z)-3-(1H-benzimidazol-2-yl)-2H-chromen-2-ylidene]-4-methylbenzohydrazide
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Overview
Description
N’-[(2Z)-3-(1H-1,3-BENZODIAZOL-2-YL)-2H-CHROMEN-2-YLIDENE]-4-METHYLBENZOHYDRAZIDE is a complex organic compound that features a benzimidazole and chromene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(2Z)-3-(1H-1,3-BENZODIAZOL-2-YL)-2H-CHROMEN-2-YLIDENE]-4-METHYLBENZOHYDRAZIDE typically involves the condensation of 3-(1H-1,3-benzodiazol-2-yl)-2H-chromen-2-ylidene with 4-methylbenzohydrazide. The reaction is often carried out in the presence of a catalyst such as acetic acid under reflux conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N’-[(2Z)-3-(1H-1,3-BENZODIAZOL-2-YL)-2H-CHROMEN-2-YLIDENE]-4-METHYLBENZOHYDRAZIDE can undergo various chemical reactions including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzimidazole moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized derivatives of the chromene and benzimidazole rings.
Reduction: Reduced forms of the chromene and benzimidazole rings.
Substitution: Substituted derivatives at the benzimidazole moiety.
Scientific Research Applications
N’-[(2Z)-3-(1H-1,3-BENZODIAZOL-2-YL)-2H-CHROMEN-2-YLIDENE]-4-METHYLBENZOHYDRAZIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases.
Mechanism of Action
The mechanism of action of N’-[(2Z)-3-(1H-1,3-BENZODIAZOL-2-YL)-2H-CHROMEN-2-YLIDENE]-4-METHYLBENZOHYDRAZIDE involves its interaction with specific molecular targets. The benzimidazole moiety is known to interact with DNA and proteins, potentially disrupting cellular processes. The chromene ring may also contribute to its biological activity by interacting with various enzymes and receptors .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
N’-[(2Z)-3-(1H-1,3-BENZODIAZOL-2-YL)-2H-CHROMEN-2-YLIDENE]-4-METHYLBENZOHYDRAZIDE is unique due to its combination of benzimidazole and chromene moieties, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C24H18N4O2 |
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Molecular Weight |
394.4 g/mol |
IUPAC Name |
N-[(Z)-[3-(1H-benzimidazol-2-yl)chromen-2-ylidene]amino]-4-methylbenzamide |
InChI |
InChI=1S/C24H18N4O2/c1-15-10-12-16(13-11-15)23(29)27-28-24-18(14-17-6-2-5-9-21(17)30-24)22-25-19-7-3-4-8-20(19)26-22/h2-14H,1H3,(H,25,26)(H,27,29)/b28-24- |
InChI Key |
HZSQVROZLCQKOW-COOPMVRXSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)N/N=C\2/C(=CC3=CC=CC=C3O2)C4=NC5=CC=CC=C5N4 |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NN=C2C(=CC3=CC=CC=C3O2)C4=NC5=CC=CC=C5N4 |
Origin of Product |
United States |
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